Enhanced Thermal Stability of 2-Ethylhexanethiol SAMs on Copper vs. Linear 1-Octanethiol SAMs
In a direct head-to-head comparison of thiolate self-assembled monolayers (SAMs) on copper surfaces, 2-ethylhexanethiol (2-EHT) exhibited significantly higher thermal stability than its linear isomer 1-octanethiol (OTT). The 2-EHT SAM remained intact up to an annealing temperature of 140 °C, whereas the OTT SAM decomposed at 80 °C [1]. This difference is attributed to the branched structure of 2-EHT, which influences packing and thiolate bond stability.
| Evidence Dimension | Thermal decomposition temperature of SAM on copper |
|---|---|
| Target Compound Data | 140 °C |
| Comparator Or Baseline | 1-Octanethiol (OTT): 80 °C |
| Quantified Difference | 2-EHT SAM decomposes at 60 °C higher temperature |
| Conditions | Copper surfaces coated with SAMs, annealed at temperatures ranging from 25 to 250 °C; decomposition monitored via contact angle, AFM, FT-IR, and XPS [1]. |
Why This Matters
Higher thermal stability enables 2-ethyl-1-hexanethiol SAMs to provide corrosion protection and maintain surface functionality in higher-temperature processing or operating environments where linear 1-octanethiol SAMs would fail.
- [1] Suren, S., Haokratoke, S., & Kheawhom, S. (2013). Thermal stability of thiolate self-assembled monolayers on copper surface. Advanced Materials Research, 646, 18–23. View Source
